Cas no 85926-99-4 (2,3-dihydro-1H-indol-4-ol)
2,3-dihydro-1H-indol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- Indolin-4-ol
- 1H-INDOL-4-OL,2,3-DIHYDRO-,
- 2,3-dihydro-1H-indol-4-ol
- indoline-4-ol
- 4-hydroxyindolin
- 4-HYDROXYINDOLINE
- AC-27808
- Q-102605
- SCHEMBL93672
- EINECS 288-871-5
- MFCD09056797
- EN300-140092
- F8881-4591
- 85926-99-4
- AMY5067
- AKOS006332494
- p-Hydroxy-indoline
- CHEMBL2220512
- DTXSID50235249
- OWWAUBQOFLVUMS-UHFFFAOYSA-N
- MB07004
- NS00039103
- 2,3-Dihydro-1H-indol-4-ol;Einecs 288-871-5;4-Hydroxyindoline
- DB-101151
-
- MDL: MFCD09056797
- Inchi: 1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
- InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1CCN2
Computed Properties
- Exact Mass: 135.06800
- Monoisotopic Mass: 135.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.196
- Melting Point: 139-140 ºC
- Boiling Point: 281 ºC
- Flash Point: 160 ºC
- PSA: 32.26000
- LogP: 1.49820
2,3-dihydro-1H-indol-4-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dihydro-1H-indol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI088-50mg |
2,3-dihydro-1H-indol-4-ol |
85926-99-4 | 98% | 50mg |
200.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI088-200mg |
2,3-dihydro-1H-indol-4-ol |
85926-99-4 | 98% | 200mg |
501.0CNY | 2021-07-15 | |
| TRC | I706908-10mg |
indolin-4-ol |
85926-99-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706908-50mg |
indolin-4-ol |
85926-99-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I706908-100mg |
indolin-4-ol |
85926-99-4 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Chemenu | CM128985-1g |
indolin-4-ol |
85926-99-4 | 95% | 1g |
$303 | 2021-08-05 | |
| Chemenu | CM128985-5g |
indolin-4-ol |
85926-99-4 | 95% | 5g |
$1200 | 2021-08-05 | |
| Chemenu | CM128985-250mg |
indolin-4-ol |
85926-99-4 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM128985-1g |
indolin-4-ol |
85926-99-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR916446-1g |
4-Hydroxyindoline |
85926-99-4 | 98% | 1g |
£246.00 | 2025-02-21 |
2,3-dihydro-1H-indol-4-ol Suppliers
2,3-dihydro-1H-indol-4-ol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2,3-dihydro-1H-indol-4-ol
2,3-Dihydro-1H-indol-4-ol (CAS No. 85926-99-4): A Comprehensive Overview
The compound 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-4) is a structurally unique organic molecule belonging to the indole family. Indoles are heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole derivative in question, 2,3-dihydro-1H-indol-4-ol, features a partially hydrogenated pyrrole ring and a hydroxyl group (-OH) at the 4-position of the indole skeleton. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the biological activity of 2,3-dihydro-1H-indol-4-ol, particularly its role as a precursor in the synthesis of various bioactive molecules. For instance, researchers have explored its ability to act as an intermediate in the production of indole alkaloids, which are known for their pharmacological properties such as anticancer, antifungal, and anti-inflammatory activities. The compound's hydroxyl group at the 4-position plays a crucial role in its reactivity and functionalization, making it a versatile building block in organic synthesis.
The synthesis of 2,3-dihydro-1H-indol-4-ol has been optimized through various methodologies, including catalytic hydrogenation and enzymatic transformations. One notable advancement involves the use of transition metal catalysts to achieve high yields and selectivity in the hydrogenation process. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and reducing environmental impact.
In terms of applications, 2,3-dihydro-1H-indol-4-ol has shown promise in the development of novel drug candidates. For example, studies have demonstrated its potential as an antioxidant agent, capable of scavenging free radicals and mitigating oxidative stress in biological systems. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Recent research has also focused on the material science applications of 2,3-dihydro-1H-indol-4-ol. By incorporating this compound into polymer matrices, scientists have developed advanced materials with enhanced mechanical properties and thermal stability. These materials hold potential for use in aerospace, electronics, and biomedical devices.
The safety profile of 2,3-dihydro-1H-indol-4-ol has been extensively evaluated to ensure its suitability for various applications. Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further development in pharmaceutical and agricultural sectors.
In conclusion, 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemistry and biology research.
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